molecular formula C14H14N2O3S B5788437 N-methyl-4-[(phenylsulfonyl)amino]benzamide

N-methyl-4-[(phenylsulfonyl)amino]benzamide

Cat. No. B5788437
M. Wt: 290.34 g/mol
InChI Key: AKFLOJHHPOOPIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-4-[(phenylsulfonyl)amino]benzamide, also known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.

Mechanism of Action

N-methyl-4-[(phenylsulfonyl)amino]benzamide inhibits HDACs by binding to the catalytic domain of the enzyme, leading to the accumulation of acetylated histones and the activation of gene expression. The upregulation of tumor suppressor genes and the downregulation of oncogenes contribute to the anti-cancer effects of N-methyl-4-[(phenylsulfonyl)amino]benzamide.
Biochemical and Physiological Effects
N-methyl-4-[(phenylsulfonyl)amino]benzamide has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. It also inhibits angiogenesis and metastasis, which are important processes in cancer progression. N-methyl-4-[(phenylsulfonyl)amino]benzamide has been shown to have anti-inflammatory effects and to modulate the immune response. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.

Advantages and Limitations for Lab Experiments

N-methyl-4-[(phenylsulfonyl)amino]benzamide is a potent and selective HDAC inhibitor that has been extensively studied in preclinical models. It has shown promising anti-cancer effects and has the potential to be used in combination with other therapies. However, N-methyl-4-[(phenylsulfonyl)amino]benzamide has limitations in terms of its pharmacokinetics and toxicity. It has a short half-life and is rapidly metabolized, which limits its efficacy in vivo. It can also cause dose-dependent toxicity, including hematological toxicity and liver damage.

Future Directions

For N-methyl-4-[(phenylsulfonyl)amino]benzamide research include the development of more potent and selective HDAC inhibitors with improved pharmacokinetics and toxicity profiles. Combination therapies with other targeted therapies, chemotherapy, and radiation therapy should also be explored. The role of HDACs in other diseases, such as neurodegenerative diseases and autoimmune diseases, should be investigated. The use of N-methyl-4-[(phenylsulfonyl)amino]benzamide as a tool for studying epigenetic regulation and gene expression should also be explored.

Synthesis Methods

N-methyl-4-[(phenylsulfonyl)amino]benzamide can be synthesized through a multi-step process starting from 4-aminobenzoic acid. The first step is the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The Boc-protected amine is then reacted with phenylsulfonyl chloride to form the sulfonyl-protected amine. The sulfonyl group is then deprotected with sodium hydroxide to give the free amine, which is then methylated with methyl iodide to yield N-methyl-4-[(phenylsulfonyl)amino]benzamide.

Scientific Research Applications

N-methyl-4-[(phenylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in cancer and other diseases. HDAC inhibitors such as N-methyl-4-[(phenylsulfonyl)amino]benzamide have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells. N-methyl-4-[(phenylsulfonyl)amino]benzamide has been shown to be effective against a variety of cancer cell lines, including prostate, breast, lung, and colon cancer cells.

properties

IUPAC Name

4-(benzenesulfonamido)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S/c1-15-14(17)11-7-9-12(10-8-11)16-20(18,19)13-5-3-2-4-6-13/h2-10,16H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFLOJHHPOOPIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-4-[(phenylsulfonyl)amino]benzamide

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